molecular formula C16H13N B8802242 1-(4-Methylphenyl)isoquinoline CAS No. 101273-46-5

1-(4-Methylphenyl)isoquinoline

Cat. No.: B8802242
CAS No.: 101273-46-5
M. Wt: 219.28 g/mol
InChI Key: QJAZVTOBOGKESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)isoquinoline (CAS 101273-46-5) is a heterocyclic aromatic compound comprising an isoquinoline backbone substituted at the 1-position with a 4-methylphenyl group. Isoquinolines are structurally related to quinolines but feature a fused benzene and pyridine ring system. The 4-methylphenyl substituent introduces steric and electronic effects that influence the compound’s physicochemical properties and biological interactions. For instance, iridium complexes with 1-phenylisoquinoline ligands exhibit tunable photophysical properties , while substituted isoquinolines demonstrate cytotoxic and enzyme-inhibitory activities .

Properties

CAS No.

101273-46-5

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

1-(4-methylphenyl)isoquinoline

InChI

InChI=1S/C16H13N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3

InChI Key

QJAZVTOBOGKESU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituents on the phenyl ring or isoquinoline backbone significantly alter molecular properties:

Compound Substituents Key Structural Features Electronic Effects
1-(4-Methylphenyl)isoquinoline 4-methylphenyl at C1 Electron-donating methyl group enhances aromatic π-system stability Increased lipophilicity vs. unsubstituted isoquinoline
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 2-Cl, 6,7-OMe, 3-Me, dihydro backbone Dihydro structure reduces aromaticity; Cl (electron-withdrawing) and OMe (electron-donating) groups create polarity gradients Enhanced solubility due to OMe groups; Cl may modulate reactivity
1-(4-Methoxyphenyl)isoquinoline 4-OMe at phenyl ring Methoxy group increases polarity and hydrogen-bonding capacity Electron-donating OMe enhances resonance stabilization
1-(4-Chlorophenyl)-N-imidazol-4-ylmethanimine 4-Cl, imidazole-linked Halogen participates in weak C–H⋯Cl interactions in crystal packing Cl withdraws electron density, affecting intermolecular interactions

Key Insight: Methyl and methoxy substituents improve lipophilicity and solubility, respectively, while halogens (Cl, Br) enhance intermolecular interactions in crystalline phases .

Crystallographic and Conformational Analysis

Crystal packing and molecular conformation depend on substituent interactions:

Compound Dihedral Angle (Phenyl vs. Isoquinoline) Dominant Intermolecular Interactions Space Group/Packing Reference
(E)-1-(4-Cl-phenyl)-imidazol-4-ylmethanimine ~56° C–H⋯N H-bonds, π–π stacking Triclinic P-1 with Z’=2
1-(4-MeO-phenyl)isoquinoline Not reported Likely C–H⋯O and van der Waals N/A
1-(4-Cl-phenyl)-2-phenyl-ethanone N/A C–H⋯S and halogen bonding Monoclinic

Key Insight: Bulky substituents (e.g., 4-methylphenyl) may increase torsional strain, while halogens facilitate directional packing via C–H⋯X bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.